molecular formula C13H15N3O B3362934 N-(4-cyanophenyl)piperidine-4-carboxamide CAS No. 1016734-18-1

N-(4-cyanophenyl)piperidine-4-carboxamide

Cat. No.: B3362934
CAS No.: 1016734-18-1
M. Wt: 229.28 g/mol
InChI Key: NUPOLOKBKIZZPM-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)piperidine-4-carboxamide (CAS 1016734-18-1) is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This piperidine carboxamide scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Recent scientific investigations into a closely related piperidine carboxamide series have identified potent anti-malarial activity through a novel mechanism of action . These compounds act as reversible, species-selective inhibitors of the Plasmodium falciparum proteasome (Pf20Sβ5), a validated drug target for malaria . The inhibition occurs through non-covalent binding to a specific pocket in the β5 subunit, which is distinct from the catalytic threonine and exhibits species differences that can confer selectivity for the malarial proteasome over human isoforms . This mechanism is associated with potent parasite killing in vitro and has demonstrated oral efficacy in animal models of human malaria, presenting a promising path for new antimalarial therapies with a low propensity for resistance . Furthermore, the piperidine carboxamide core structure is a privileged scaffold in drug discovery, with derivatives being explored for a range of other biological activities, including as inhibitors of Anaplastic Lymphoma Kinase (ALK) in oncology research and in compounds exhibiting anti-angiogenic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOLOKBKIZZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270697
Record name N-(4-Cyanophenyl)-4-piperidinecarboxamide
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Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016734-18-1
Record name N-(4-Cyanophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016734-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyanophenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Cyanophenyl Piperidine 4 Carboxamide

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule to identify potential starting materials for its synthesis. amazonaws.com For N-(4-cyanophenyl)piperidine-4-carboxamide, two primary disconnections are logical and commonly employed in synthetic planning.

Disconnection A: Amide Bond (C-N Disconnection) : The most straightforward disconnection is at the amide bond. This approach breaks the molecule into two key synthons: a piperidine-4-carboxylic acid derivative and 4-aminobenzonitrile (B131773). This is a common strategy as amide bond formation is a well-established and reliable transformation in organic synthesis. researchgate.netluxembourg-bio.com

Disconnection B: N-Aryl Bond (C-N Disconnection) : An alternative disconnection breaks the bond between the piperidine (B6355638) nitrogen and the cyanophenyl ring. This leads to piperidine-4-carboxamide and a 4-halobenzonitrile (such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) as starting materials. This route relies on N-arylation reactions, which are also a cornerstone of modern synthetic chemistry.

These two primary disconnections form the basis for the most common synthetic routes to the target compound and its analogues.

Development of Novel and Optimized Synthetic Routes

Based on the retrosynthetic analysis, two principal synthetic strategies emerge, each focusing on the sequential formation of the key bonds.

The formation of an amide bond is a fundamental reaction in organic chemistry, typically involving the coupling of a carboxylic acid and an amine. luxembourg-bio.com In the context of synthesizing this compound, this involves reacting a piperidine-4-carboxylic acid derivative with 4-aminobenzonitrile.

To facilitate this reaction, the carboxylic acid must first be "activated" to make it more electrophilic. nih.gov This is achieved using a variety of coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylurea or an active ester), which is then readily attacked by the amine to form the stable amide bond. luxembourg-bio.com

Commonly used coupling reagents for this type of transformation are summarized in the table below.

Coupling Reagent ClassSpecific ExamplesByproductsKey Features
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Dicyclohexylurea (DCU), DiisopropylureaHighly effective; DCU is insoluble and easily filtered off. luxembourg-bio.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Hexafluorophosphate salts, HOBtHigh yields and low rates of side reactions.
Uronium/Aminium Salts HATU, HBTU, HCTUTetramethylurea, HOBt/HOAt derivativesVery efficient and fast-acting; often used in peptide synthesis. nih.gov

The choice of reagent and reaction conditions (solvent, temperature, presence of additives like HOBt) is crucial for optimizing the yield and purity of the final product. luxembourg-bio.com

This strategy involves forming the bond between the piperidine nitrogen and the aromatic ring. Modern synthetic chemistry offers several powerful methods for N-arylation.

Metal-Catalyzed Cross-Coupling Reactions : Palladium- and copper-catalyzed reactions are the most prominent methods for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for arylating amines. In this approach, piperidine-4-carboxamide is reacted with an aryl halide (e.g., 4-bromobenzonitrile) in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often complementary, approach. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : This method is viable when the aromatic ring is highly electron-deficient. For example, reacting piperidine-4-carboxamide with a substrate like 4-fluorobenzonitrile can proceed, as the fluorine atom is a good leaving group and is activated by the electron-withdrawing cyano group. This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures, often in the presence of a base like potassium carbonate. nih.gov

A comparison of these N-arylation methods is presented below.

MethodCatalyst/ReagentSubstrate for ArylationTypical ConditionsAdvantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos)Aryl halides (Br, I, Cl), triflatesBase (e.g., NaOtBu), Toluene, 80-110°CBroad substrate scope, high functional group tolerance.
Ullmann Condensation Copper catalyst (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline)Aryl iodides, bromidesBase (e.g., K₂CO₃), DMF/DMSO, 100-150°CCost-effective catalyst. researchgate.net
SNAr Base onlyActivated aryl fluorides, chloridesK₂CO₃, DMF, 80-120°CMetal-free, simple procedure. nih.gov

The synthesis of the piperidine-4-carboxamide core is a critical preceding step for both major synthetic strategies. The challenge lies in achieving the correct regiochemistry, placing the carboxamide group specifically at the C4 position of the piperidine ring.

Several methods have been developed for the synthesis of substituted piperidines. nih.gov One common approach involves the hydrogenation of a corresponding substituted pyridine (B92270) precursor. For instance, isonipecotamide (B28982) (piperidine-4-carboxamide) can be synthesized from 4-pyridinecarboxamide through catalytic hydrogenation. google.com This reduction is typically performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov

Alternative methods to construct the piperidine ring from acyclic precursors, such as intramolecular cyclization reactions, can also be employed to provide stereo- and regiocontrol over the substituent placement. nih.govresearchgate.net

Stereoselective Synthesis of Enantiopure Analogues (if applicable)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, the synthesis of chiral analogues, where substituents on the piperidine ring create one or more stereocenters, is of significant interest in medicinal chemistry.

Stereoselective synthesis of such analogues can be achieved through several strategies:

Chiral Pool Synthesis : Starting from readily available enantiopure precursors.

Asymmetric Catalysis : Using chiral catalysts, such as rhodium-based catalysts, to control the stereochemical outcome of reactions like C-H functionalization or hydrogenation of prochiral substrates. d-nb.infonih.gov This allows for the selective formation of one enantiomer over the other.

Use of Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.

These methods enable the synthesis of specific positional and stereo-isomers of piperidine derivatives, which is crucial for studying structure-activity relationships in drug discovery. d-nb.infonih.gov

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of pharmaceuticals aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govjddhs.com For the synthesis of this compound, several green strategies can be implemented.

Solvent Selection : Traditional organic solvents often contribute significantly to chemical waste and pollution. jddhs.com Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental footprint. Some modern amide bond formations can even be performed in water or under neat (solvent-free) conditions. nih.gov

Catalysis : Using catalytic amounts of reagents is inherently greener than using stoichiometric amounts. Both metal-catalyzed N-arylation and catalytic hydrogenation of pyridines are examples of this principle. Developing more efficient and recyclable catalysts further enhances the sustainability of these processes. mdpi.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Amide formation via direct coupling and N-arylation reactions generally have good atom economy compared to multi-step classical methods that may involve protection/deprotection steps.

Process Intensification : Techniques like continuous flow processing can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processing. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. jddhs.com

Solvent-Free or Reduced-Solvent Methodologies

The exploration of solvent-free or reduced-solvent conditions for the synthesis of this compound is a critical area of green chemistry. Traditional organic syntheses often rely on large volumes of volatile and potentially hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution.

Recent research has demonstrated the viability of conducting reactions under solvent-free conditions, often utilizing techniques like microwave irradiation to facilitate the reaction. researchgate.netmdpi.com This approach can lead to dramatically shorter reaction times, higher yields, and simpler purification processes. researchgate.net For instance, microwave-assisted synthesis is recognized as an efficient green chemistry protocol that is expeditious, simple, and environmentally benign. mdpi.com While specific studies detailing a completely solvent-free synthesis for this compound are not extensively documented, the principles have been successfully applied to analogous amide bond formations and syntheses of related heterocyclic compounds. researchgate.netnih.gov The focus is on minimizing the use of solvents or replacing conventional ones with greener alternatives like water or bio-based solvents, which can serve as viable options without compromising reaction performance. nih.gov

Table 1: Comparison of Conventional vs. Reduced-Solvent Synthetic Approaches

Parameter Conventional Synthesis Solvent-Free/Reduced-Solvent Synthesis
Solvent Usage High volumes of organic solvents None or minimal use of green solvents
Reaction Time Often several hours to days Can be reduced to minutes
Energy Consumption Typically requires prolonged heating Often lower due to shorter reaction times
Waste Generation Significant solvent and reagent waste Drastically reduced

| Work-up/Purification | Often complex (e.g., extraction) | Simplified, may involve simple filtration |

Catalyst Development for Sustainable Synthesis

Catalysts are fundamental to sustainable manufacturing, enabling cleaner and more efficient chemical reactions by reducing energy consumption and minimizing the use of hazardous reagents. mdpi.com The development of novel catalysts for the synthesis of piperidine-4-carboxamide derivatives is an active area of research. researchgate.net

For the synthesis of this compound, which involves an amide bond formation between a piperidine derivative and a cyanophenyl amine, catalyst development focuses on several key areas:

High Activity and Selectivity: Catalysts are designed to be highly efficient, allowing for lower catalyst loadings and producing the desired product with minimal side reactions.

Use of Non-Toxic Metals: There is a shift away from catalysts based on heavy or toxic metals towards more benign and earth-abundant alternatives.

Heterogeneous Catalysts: The use of solid-supported catalysts is preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, phosphomolybdic acid has been used as a recyclable catalyst in the synthesis of other piperidine derivatives. google.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, avoiding issues of metal contamination in the final product.

While specific catalysts exclusively developed for the sustainable synthesis of this compound are emerging, the broader field of amide synthesis and piperidine chemistry offers a range of innovative catalytic systems that align with the principles of green chemistry. mdpi.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. wjpps.comjocpr.com The goal is to design synthetic routes where the vast majority of atoms from the starting materials are found in the desired product, thus minimizing waste at the molecular level. jocpr.comnih.govwiley.com

For the synthesis of this compound, strategies to improve atom economy and reduce waste include:

Reaction Design: Prioritizing addition and condensation reactions over substitution or elimination reactions, which inherently generate stoichiometric byproducts. The direct amidation of a piperidine-4-carboxylic acid derivative with 4-aminobenzonitrile is more atom-economical than multi-step processes involving activating groups that are later discarded.

Reagent Selection: Using catalytic reagents instead of stoichiometric ones. For example, using a catalytic amount of a coupling agent rather than a full equivalent that becomes waste.

By focusing on atom-economical reaction pathways, chemists can significantly reduce the environmental footprint of synthesizing this compound, making the process more sustainable and cost-effective. wjpps.com

Table 2: Atom Economy of Idealized Amide Formation

Reactant 1 Reactant 2 Product Byproduct % Atom Economy
Piperidine-4-carboxylic acid (C₆H₁₁NO₂) 4-Aminobenzonitrile (C₇H₆N₂) This compound (C₁₃H₁₅N₃O) Water (H₂O) ~92.6%
Piperidine-4-carbonyl chloride (C₆H₁₀ClNO) 4-Aminobenzonitrile (C₇H₆N₂) This compound (C₁₃H₁₅N₃O) Hydrochloric Acid (HCl) ~86.2%

Note: This calculation represents a simplified, ideal reaction and does not account for solvents, catalysts, or work-up materials.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of molecules. researchgate.net By replacing specific atoms with their heavier isotopes (e.g., ¹¹C, ¹³C, ¹⁵N, ²H), researchers can track the transformation of reactants into products.

For this compound, isotopically labeled analogues can be used to:

Elucidate Reaction Pathways: Determine the precise bond-forming and bond-breaking steps in a synthetic route.

Study Enzyme Inhibition: Understand how the molecule interacts with biological targets by tracking the labeled positions.

Pharmacokinetic Studies: Use in techniques like Positron Emission Tomography (PET) to visualize the distribution and metabolism of the compound in vivo. The synthesis of carbon-11 (B1219553) labeled carboxamide derivatives is a common strategy for developing new PET radioligands. nih.gov

The synthesis of a labeled analogue requires careful planning to introduce the isotope at a specific, stable position in the molecule. For example, a ¹¹C-labeled version of this compound could be prepared by using a ¹¹C-labeled precursor, such as ¹¹C-cyanide, early in the synthesis of the cyanophenyl moiety. Similarly, labeling the carboxamide group could be achieved using a ¹³C- or ¹⁴C-labeled carbonyl precursor. While specific literature on the isotopic labeling of this compound is not widely available, established methods for labeling similar benzamide (B126) and carboxamide structures provide clear precedents for its potential synthesis and application. nih.govnih.gov

Advanced Structural Elucidation and Computational Chemistry of N 4 Cyanophenyl Piperidine 4 Carboxamide

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in N-(4-cyanophenyl)piperidine-4-carboxamide give rise to various possible conformations, which can significantly influence its interactions and properties. Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore these dynamic behaviors.

In computational studies, the conformational preferences of a molecule can be investigated in both the gas phase (an isolated state) and in solution (simulating a more realistic environment). For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable form for such six-membered rings. The substituents on the piperidine ring can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Molecular dynamics simulations can track the atomic movements of the molecule over time, providing insights into its conformational landscape. These simulations can reveal the most stable conformations and the relative energies of different conformers. The stability of ligand-protein complexes can also be assessed using MD simulations by analyzing parameters like the root mean square deviation (RMSD) plot, which indicates the compactness and stability of the complex mdpi.com.

Hypothetical Conformational Energy Profile:

ConformerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)
1180° (anti)0.0
20° (syn)3.5
390°5.2

This interactive table represents a hypothetical energy profile. The actual values would be determined through detailed computational analysis.

The transition between different conformations does not happen instantaneously. Molecular dynamics simulations can also be employed to study the pathways of these interconversions. By analyzing the simulation trajectories, researchers can identify the transition states and calculate the energy barriers associated with these conformational changes. Understanding these pathways is crucial as the ability of a molecule to adopt a specific conformation can be critical for its biological activity or material properties.

Solid-State Structural Investigations (Beyond Basic Identification)

The arrangement of molecules in a crystalline solid dictates many of its bulk properties. Advanced solid-state investigations go beyond simple structure determination to explore polymorphism and the engineering of crystal structures.

Crystal engineering is the rational design of functional molecular solids. Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of the same compound can have different physical properties. While no specific polymorphic studies on this compound are reported, related carboxamide compounds have been shown to exhibit polymorphism. The study of non-covalent interaction energies and lattice energies can help in understanding the phase stability of different polymorphs nih.gov.

Co-crystallization is a technique where a target molecule is crystallized with another molecule (a coformer) to form a new crystalline solid with altered properties nih.govcore.ac.uktbzmed.ac.irresearchgate.net. This strategy is also a powerful tool to study intermolecular interactions. For this compound, the amide and cyano groups can act as hydrogen bond donors and acceptors. Co-crystallization with molecules containing complementary functional groups (e.g., carboxylic acids, phenols) could lead to the formation of well-defined hydrogen-bonded networks. The analysis of these co-crystal structures would provide valuable information about the preferred intermolecular interactions of the target molecule. The solvent evaporation technique is a common method for preparing co-crystals, where the active pharmaceutical ingredient and coformer are dissolved in a common solvent, which is then slowly evaporated nih.govtbzmed.ac.ir.

Potential Coformers and Resulting Supramolecular Synthons:

Coformer Functional GroupPotential Supramolecular Synthon with this compound
Carboxylic AcidAmide-Carboxylic Acid Heterosynthon
PhenolAmide-Phenol Heterosynthon
Pyridine (B92270)Amide-Pyridine Heterosynthon

This interactive table illustrates potential co-crystallization strategies based on common supramolecular synthons.

Advanced Spectroscopic Applications for Deeper Structural Insights

2D NMR for Elucidating Complex Connectivities and Dynamics

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for unambiguously assigning all signals and elucidating the detailed connectivity and spatial relationships within this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This correlates directly bonded ¹H and ¹³C atoms, enabling definitive assignment of the carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as linking the piperidine ring protons to the amide carbonyl carbon and connecting the amide proton to the cyanophenyl ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It provides critical information about the molecule's conformation and stereochemistry, for example, by showing spatial proximity between specific protons on the piperidine ring and the phenyl ring. nih.gov

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

2D NMR ExperimentProton(s)Correlated Atom(s)Information Gained
COSYPiperidine H-2/H-6Piperidine H-3/H-5Confirms adjacent protons on the piperidine ring.
HSQCPiperidine H-4Piperidine C-4Assigns the ¹³C signal for the carbon at position 4.
HMBCAmide N-HAmide C=O, Phenyl C-1'Confirms the amide linkage and its connection to the phenyl ring.
NOESYPiperidine axial H-3/H-5Piperidine axial H-2/H-6Provides information on the chair conformation of the piperidine ring.

Solid-State NMR for Polymorph Characterization

Pharmaceutical solids often exist in multiple crystalline forms, or polymorphs, which can have different physical properties. Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing these polymorphs at an atomic level. nih.govresearchgate.net

Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment and intermolecular packing, different polymorphs of this compound would produce distinct ¹³C and ¹⁵N SS-NMR spectra. nih.gov The number of signals in the spectrum corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit cell (Z'). researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to acquire high-resolution spectra of solid samples. nih.gov Furthermore, measuring spin-lattice relaxation times (T₁) can provide information about molecular dynamics and help differentiate between polymorphic forms. nih.gov SS-NMR, often used in conjunction with powder X-ray diffraction, is therefore an indispensable tool for polymorph screening and quality control in the pharmaceutical industry. nih.gov

Chiroptical Spectroscopy (e.g., VCD) for Absolute Configuration Determination

If a chiral center were introduced into the this compound structure (for example, by substitution on the piperidine ring), determining its absolute configuration would be crucial. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The methodology involves measuring the experimental VCD spectrum of the chiral molecule in solution. Concurrently, the VCD spectra for both possible enantiomers (R and S) are calculated using quantum chemical methods. The absolute configuration of the experimental sample is then assigned by matching its VCD spectrum to one of the two calculated spectra. schrodinger.comscilit.com VCD is advantageous because it can be performed on solutions, eliminating the need to grow single crystals as required for X-ray crystallography, and it provides valuable information about the molecule's solution-state conformation. researchgate.netru.nl

Molecular Interaction and Recognition Studies of N 4 Cyanophenyl Piperidine 4 Carboxamide

Ligand-Target Binding Assays (In Vitro)

In vitro binding assays are fundamental to determining the affinity and specificity of a ligand for its biological target. For N-(4-cyanophenyl)piperidine-4-carboxamide, these assays would provide crucial data on its potential as a modulator of specific proteins.

To ascertain the binding affinity of this compound, researchers would typically employ techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These methods allow for the quantitative determination of dissociation constants (Kd) or inhibition constants (Ki), which are key indicators of a ligand's potency.

Hypothetical Binding Affinity Data for this compound

Biological Target Assay Type Affinity Constant (Kd/Ki)
Target Enzyme A Radioligand Binding Data Not Available
Receptor Subtype B Surface Plasmon Resonance Data Not Available

This table illustrates the type of data that would be generated from binding affinity studies. Currently, no specific data for this compound is publicly available.

Understanding the kinetics of how this compound associates and dissociates from its target is crucial for predicting its duration of action and pharmacological profile. Techniques like SPR can provide real-time measurements of the association rate constant (kon) and the dissociation rate constant (koff).

Hypothetical Kinetic Parameters for this compound

Biological Target Association Rate (kon) (M⁻¹s⁻¹) Dissociation Rate (koff) (s⁻¹)
Target Enzyme A Data Not Available Data Not Available

This table represents the kinetic data that would be obtained from such studies. No experimental values for this compound have been reported.

Enzyme Modulation Mechanisms (In Vitro)

Should this compound be identified as an enzyme modulator, detailed in vitro studies would be necessary to elucidate its mechanism of action.

Enzyme kinetic studies are performed to determine whether the compound acts as an inhibitor or an activator and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency, while the inhibition constant (Ki) provides a more absolute measure of binding affinity. Different inhibition patterns (e.g., competitive, non-competitive, uncompetitive) can be distinguished by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations.

Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme Inhibition Type IC50 (µM) Ki (µM)
Cyclooxygenase-2 Data Not Available Data Not Available Data Not Available

This table is a template for the kind of data that would be generated from enzyme modulation studies. Specific data for this compound is currently unavailable.

To understand how this compound interacts with its target enzyme at the molecular level, techniques such as X-ray crystallography of the enzyme-inhibitor complex or cryo-electron microscopy would be employed. These methods can reveal the precise binding mode and the key amino acid residues involved in the interaction, providing a structural basis for the observed inhibition.

Computational Molecular Modeling and Simulations

In the absence of experimental data, computational methods can offer valuable insights into the potential interactions of this compound with biological targets. Molecular docking simulations could predict the preferred binding orientation of the compound within the active site of a known enzyme or receptor. Furthermore, molecular dynamics simulations could provide a dynamic view of the ligand-target complex, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. These computational approaches are instrumental in guiding the design of future experimental studies and in the rational optimization of lead compounds.

Protein-Ligand Docking for Binding Pose Prediction

Protein-ligand docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies against various protein targets, particularly kinases and other enzymes, have been instrumental in elucidating its binding mode. researchgate.netnih.govscirp.org

In typical docking simulations, the this compound molecule is placed into the binding site of a target protein. The carboxamide linker is crucial, often forming key hydrogen bonds with amino acid residues in the protein's active site. researchgate.net Specifically, the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. The piperidine (B6355638) ring, typically adopting a stable chair conformation, engages in van der Waals and hydrophobic interactions within the binding pocket. The 4-cyanophenyl moiety extends into a hydrophobic sub-pocket, where the cyano group can form specific interactions, such as dipole-dipole or hydrogen bonds with appropriate residues. mdpi.commdpi.com

These docking studies help rationalize the observed biological activity and provide a structural basis for designing new analogs with improved affinity and selectivity. nih.gov The predicted binding poses from docking are often used as starting points for more rigorous computational analyses like molecular dynamics simulations. scirp.org

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the compound-target complex over time, offering a more realistic representation of the interactions in a physiological environment. mdpi.com For complexes involving this compound analogs, MD simulations have been used to assess the stability of the docked pose, identify key stable interactions, and understand the conformational changes that may occur upon binding. mdpi.comnih.govnih.gov

MD simulations of related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have demonstrated the stability of the ligand within the active site, with the root-mean-square deviation (RMSD) of the ligand remaining low throughout the simulation. nih.govunica.it These simulations often reveal the importance of specific water molecules in mediating protein-ligand interactions and highlight the flexibility of certain regions of the protein upon ligand binding. The insights gained from MD simulations are crucial for refining inhibitor design and understanding the structural basis for selectivity. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For the this compound scaffold, a typical pharmacophore model would include a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (amide C=O and cyano nitrogen), a hydrophobic feature (piperidine ring), and an aromatic ring feature (cyanophenyl group). nih.govresearchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds with different core structures but possessing the required pharmacophoric features. sciengpub.ir This virtual screening approach has been successfully applied to identify novel inhibitors based on the piperidine-4-carboxamide scaffold for various targets. nih.govresearchgate.net The hits from virtual screening can then be subjected to biological testing and further optimization, accelerating the drug discovery process.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies investigate how chemical structure correlates with biological activity. For this compound, SAR studies focus on how modifications to its different moieties affect its interaction with biological targets. researchgate.netnih.govnih.gov

Systematic Substituent Effects on the N-(4-cyanophenyl) Moiety

The N-(4-cyanophenyl) group plays a significant role in the molecular recognition of this compound. The cyano group is a strong electron-withdrawing group, which influences the electronic properties of the phenyl ring. Systematic replacement of the cyano group with other substituents has provided valuable SAR insights.

Studies on analogous N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that electron-withdrawing groups, such as cyano (-CN) and nitro (-NO2), can enhance interactions with electron-rich areas within the protein's binding site. mdpi.com Conversely, replacing the cyano group with electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can alter the binding mode and affinity, depending on the specific interactions within the binding pocket. The position of the substituent on the phenyl ring is also critical, with ortho, meta, and para substitutions leading to different effects on activity due to steric and electronic factors. rsc.org

Table 1: Illustrative SAR of Substituents on the N-Phenyl Moiety
Substituent (R) at para-positionElectronic EffectHypothesized Impact on Binding Affinity
-CN (Cyano)Strongly Electron-WithdrawingPotentially strong; forms specific dipole or H-bond interactions. mdpi.com
-NO₂ (Nitro)Strongly Electron-WithdrawingSimilar to cyano; may enhance interactions with positive electrostatic potentials.
-Cl (Chloro)Weakly Electron-WithdrawingModerate; can participate in halogen bonding and hydrophobic interactions.
-CH₃ (Methyl)Weakly Electron-DonatingVariable; adds bulk and hydrophobicity, may fit into specific pockets.
-OCH₃ (Methoxy)Strongly Electron-DonatingVariable; can act as a hydrogen bond acceptor but adds steric bulk.

Impact of Piperidine Ring Modifications on Binding and Activity

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are crucial for optimal binding. Modifications to this ring can significantly impact the compound's activity. nih.gov For instance, in a study of N-arylpiperidine-3-carboxamide derivatives, the regioisomeric piperidine-4-carboxamide scaffold was found to be inactive, demonstrating the critical importance of the substitution pattern on the piperidine ring for that particular biological target. nih.gov

Introducing substituents on the piperidine ring can explore additional binding interactions or alter the ring's conformation. However, such modifications can also introduce steric hindrance, potentially reducing affinity. The nitrogen atom of the piperidine ring can also be modified, for example, by attaching different chemical groups, which can extend into new regions of the binding site and form additional interactions. acs.org

Table 2: Impact of Piperidine Ring Modifications on Activity
ModificationStructural ChangePotential Effect on Activity
RegioisomerismMoving the carboxamide to the 3-positionCan lead to a complete loss of activity, depending on the target. nih.gov
Ring ContractionReplacing piperidine with pyrrolidine (B122466) or azetidineOften results in decreased activity due to suboptimal geometry. nih.gov
Ring SubstitutionAdding alkyl or polar groups to the piperidine ringCan increase or decrease affinity depending on the fit within the binding pocket.
N-Alkylation/ArylationAttaching groups to the piperidine nitrogenAllows for probing of additional binding pockets. acs.org

Bioisosteric Replacements for Enhanced Molecular Interactions

Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.govctppc.org Several parts of the this compound molecule can be considered for bioisosteric replacement.

The amide bond, for instance, can be replaced by metabolically more stable groups like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve bioavailability while maintaining the key hydrogen bonding interactions. nih.gov The cyanophenyl group could be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene, which can alter electronic properties and introduce new hydrogen bonding capabilities. sci-hub.se For example, a pyridine ring can act as a hydrogen bond acceptor.

The piperidine ring itself can be replaced by bicyclic bioisosteres such as 2-azaspiro[3.3]heptane. researchgate.netenamine.net Such replacements can alter the compound's three-dimensional shape, lipophilicity, and metabolic stability, potentially leading to improved drug-like properties. nih.govresearchgate.net

Table 3: Potential Bioisosteric Replacements
Original MoietyPotential BioisostereRationale for Replacement
Amide Linker (-CONH-)1,2,4-Oxadiazole, 1,2,3-TriazoleIncrease metabolic stability, mimic H-bonding properties. nih.gov
4-Cyanophenyl RingPyridyl Ring, Thienyl RingModulate electronics, introduce new H-bonding sites, alter solubility. sci-hub.se
Piperidine RingAzaspiro[3.3]heptane, CyclohexylAlter 3D shape, reduce lipophilicity, improve metabolic profile. sci-hub.seresearchgate.net
Cyano Group (-CN)Halogen (e.g., -Cl, -Br), Trifluoromethyl (-CF₃)Mimic electron-withdrawing nature, introduce halogen bonding potential. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery, offering predictive insights into the activity of novel molecules and guiding the optimization of lead compounds. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural features that govern their interactions with biological targets.

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed to analyze piperidine carboxamide derivatives and predict their binding affinities and molecular activities against various targets, such as anaplastic lymphoma kinase (ALK) and other enzymes. researchgate.net

2D-QSAR: These models utilize descriptors derived from the 2D representation of molecules. While specific 2D-QSAR studies on this compound are not extensively detailed in the provided results, the general principles of 2D-QSAR involve correlating topological, electronic, and physicochemical properties with biological activity. For instance, a 2D-QSAR model for tubulin inhibitors revealed that descriptors like absolute electronegativity and water solubility significantly influence inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.

For a series of piperidine carboxamide derivatives targeting ALK, both CoMFA and CoMSIA models yielded statistically significant results. researchgate.net The CoMFA model showed a non-cross-validated r² of 0.998 and a cross-validated q² of 0.663, while the CoMSIA model had an r² of 0.988 and a q² of 0.730, indicating good predictability for both models. researchgate.net These models highlighted the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net Similarly, 3D-QSAR studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors also produced robust CoMFA (q² = 0.783, r² = 0.944) and CoMSIA (q² = 0.728, r² = 0.982) models, which provided guidance for designing new inhibitors. nih.gov

A study on piperazine-carboxamide FAAH inhibitors also developed a highly predictive CoMSIA model (q² = 0.734; r² = 0.966), which was used to design new compounds with high predicted inhibitory activity. nih.govdntb.gov.ua

Table 1: Predictive Power of 3D-QSAR Models for Piperidine Carboxamide Derivatives

Model TypeTargetReference
CoMFAALK0.6630.998 researchgate.net
CoMSIAALK0.7300.988 researchgate.net
CoMFALSD10.7830.944 nih.gov
CoMSIALSD10.7280.982 nih.gov
CoMSIAFAAH0.7340.966 nih.govdntb.gov.ua

Chemoinformatic analysis is a critical component of modern drug discovery, enabling the systematic evaluation of molecular scaffolds to prioritize those with the most promising therapeutic potential. The piperidine-4-carboxamide scaffold, a core component of this compound, has been the subject of such analyses.

This scaffold has been identified as a novel framework for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov High-throughput virtual screening, a chemoinformatic technique, led to the discovery of a piperidine-4-carboxamide derivative as a novel sQC inhibitor. nih.gov Further computational studies, including molecular docking and molecular dynamics simulations, provided detailed insights into its binding mechanism within the active site of sQC. nih.gov

The versatility of the piperidine-4-carboxamide scaffold is further demonstrated by its exploration as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1. nih.gov Computational methods, including support vector machine, similarity searching, and molecular docking, were employed to identify a lead compound with this scaffold. nih.gov

Additionally, chemoinformatic tools have been used to evaluate the drug-like properties of piperidine derivatives. For instance, the analysis of fluorinated piperidines included calculations of their pKa to predict their potential for hERG channel affinity, which is linked to cardiac toxicity, as well as their "lead-likeness" and three-dimensionality for use in fragment-based drug design. nih.gov

Table 2: Applications of Chemoinformatics in Piperidine-4-carboxamide Scaffold Research

Chemoinformatic MethodApplicationOutcomeReference
High-Throughput Virtual ScreeningsQC inhibitor discoveryIdentification of a novel piperidine-4-carboxamide based inhibitor. nih.gov
Molecular Docking & MD SimulationsUnderstanding binding mechanismsDetailed insights into the interaction of the scaffold with sQC and multiple kinases. nih.govnih.gov
Support Vector Machine & Similarity SearchingMulti-kinase inhibitor identificationDiscovery of a lead compound targeting VEGFR-2, ERK-2, and Abl-1. nih.gov
pKa Calculation & Lead-Likeness AssessmentProperty evaluation of fluorinated piperidinesAssessment of potential cardiac toxicity and suitability for fragment-based drug design. nih.gov

Biological Pathway Modulation and Cellular Activity in Vitro, Non Human

Cellular Target Engagement Studies (e.g., CETSA, Microscopy-Based Assays)

No studies utilizing methods such as the Cellular Thermal Shift Assay (CETSA) or microscopy-based assays to determine the cellular target engagement of N-(4-cyanophenyl)piperidine-4-carboxamide have been identified in the public domain. There is no information available regarding which specific proteins or cellular components this compound may interact with inside a cell.

Analysis of Intracellular Signaling Pathways Modulated by the Compound (e.g., Gene Expression, Protein Phosphorylation)

There is currently no published research detailing the effects of this compound on intracellular signaling pathways. Investigations into changes in gene expression or the phosphorylation status of key signaling proteins following cellular treatment with this compound have not been reported.

Cell-Based Assays for Specific Biological Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy)

No data from cell-based assays are available to describe the impact of this compound on fundamental biological processes. Its effects on cell cycle progression, the induction of apoptosis (programmed cell death), or the modulation of autophagy have not been documented in scientific literature.

Metabolomic and Proteomic Profiling in Treated Cellular Systems

Comprehensive analyses of the metabolic or protein-level changes in cells treated with this compound are not available. Therefore, no metabolomic or proteomic profiles can be provided to characterize the compound's cellular impact.

Receptor Occupancy Studies in Cellular Contexts

No studies have been published that measure the binding of this compound to specific cellular receptors. Data on its receptor occupancy, affinity, and residence time in a cellular context are not available.

Advanced Analytical Method Development and Optimization for N 4 Cyanophenyl Piperidine 4 Carboxamide

Chromatographic Method Development for High-Purity Isolation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, isolation, and purity assessment of N-(4-cyanophenyl)piperidine-4-carboxamide. The development of robust chromatographic methods is a critical first step in its analytical workflow.

For chiral compounds, the separation of enantiomers is a regulatory and scientific necessity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Although this compound itself is not chiral, synthetic intermediates or metabolites may possess stereogenic centers, necessitating the development of enantioselective separation methods. Capillary electrophoresis (CE) and HPLC have become vital techniques for chiral drug analysis. mdpi.com

The primary approach for chiral separation via HPLC involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. The development of a chiral separation method for a potential enantiomeric pair of a derivative would involve screening various CSPs and optimizing the mobile phase composition. Both normal-phase (e.g., hexane/ethanol) and polar organic modes can be effective. ijcpa.in Method optimization focuses on achieving a baseline separation with a resolution factor (Rs) greater than 1.5, which is considered sufficient for accurate quantification.

Table 1: Illustrative Data for Chiral HPLC Method Development

ParameterCondition 1Condition 2Condition 3 (Optimized)
Chiral Stationary Phase Chiralpak AD-HChiralpak AD-HChiralpak AD-H
Mobile Phase Hexane:Ethanol (90:10)Hexane:Ethanol (80:20)Hexane:Ethanol (85:15) with 0.1% Diethylamine
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252530
Retention Time (min) - Enantiomer 1 5.24.54.8
Retention Time (min) - Enantiomer 2 5.84.85.6
Separation Factor (α) 1.121.071.17
Resolution (Rs) 1.20.81.8

This table presents hypothetical data to illustrate the process of optimizing a chiral separation method.

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a drug substance. medwinpublishers.com These impurities can originate from the synthetic process (e.g., starting materials, intermediates, by-products) or from the degradation of the substance during storage. researchgate.netiajps.com For this compound, potential degradation pathways could include hydrolysis of the amide bond to form 4-aminobenzonitrile (B131773) and piperidine-4-carboxylic acid, or oxidation of the piperidine (B6355638) ring.

A combination of HPLC with UV detection and mass spectrometry (LC-MS) is the most powerful technique for impurity profiling. researchgate.net A gradient elution method is typically developed to separate the main compound from all trace-level impurities. High-resolution mass spectrometry (HRMS) is then used to obtain the accurate mass of each impurity, which aids in determining its elemental composition and proposing a structure.

Table 2: Potential Impurities and Degradation Products of this compound

Impurity NamePotential OriginProposed StructureCharacterization Method
4-AminobenzonitrileDegradation (Hydrolysis)C₇H₆N₂LC-HRMS, NMR
Piperidine-4-carboxylic acidDegradation (Hydrolysis)C₆H₁₁NO₂LC-HRMS, NMR
N-(4-cyanophenyl)piperidine-4-carboxylic acidSynthesis By-productC₁₃H₁₄N₂O₂LC-HRMS/MS
Oxidized DerivativeDegradation (Oxidation)C₁₃H₁₅N₃O₂ (e.g., N-oxide)LC-HRMS/MS

This table contains hypothetical impurities for illustrative purposes.

Mass Spectrometry Applications Beyond Identification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity. Beyond simple identification, advanced MS techniques are crucial for studying the metabolic fate and cellular disposition of this compound.

In vitro metabolism studies using systems like human liver microsomes (HLMs) or hepatocytes are essential for predicting how a compound will be processed in the body. nih.gov LC-HRMS is the preferred technique for identifying metabolites due to its ability to provide highly accurate mass measurements, which facilitates the determination of elemental compositions for both the parent drug and its metabolites. nih.govresearchgate.net

For this compound, likely metabolic transformations include Phase I reactions such as oxidation (e.g., hydroxylation on the piperidine or phenyl ring) and hydrolysis of the amide linkage. The resulting metabolites are detected by comparing the LC-HRMS chromatograms of control samples with those of incubated samples. The structures of these potential metabolites are then elucidated by interpreting their fragmentation patterns from tandem mass spectrometry (MS/MS) experiments. nih.gov

Table 3: Hypothetical In Vitro Metabolites Identified by LC-HRMS

Metabolite IDBiotransformationProposed FormulaMeasured m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
M1Hydroxylation (Piperidine ring)C₁₃H₁₆N₃O₂262.12371.2244.1132, 119.0501
M2Hydroxylation (Phenyl ring)C₁₃H₁₆N₃O₂262.12391.9147.0604, 113.0968
M3Amide HydrolysisC₇H₇N₂ (amine part)119.0604-0.8102.0550
M4DihydroxylationC₁₃H₁₇N₃O₃278.11861.5260.1081, 242.0975

This table presents hypothetical data to illustrate the process of metabolite characterization.

Understanding the extent and rate at which a compound enters cells is crucial for interpreting its biological activity. acs.org Quantitative mass spectrometry, typically triple quadrupole LC-MS/MS, is the gold standard for measuring intracellular drug concentrations due to its high sensitivity and selectivity. sciex.com

In a typical in vitro cellular uptake assay, cultured cells are incubated with this compound for various time points. After incubation, the cells are washed to remove any extracellular compound, and then lysed. The concentration of the compound in the cell lysate is determined by LC-MS/MS. Quantification is achieved by creating a calibration curve and using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing and instrument response. digitellinc.comnih.gov

Table 4: Example Data from an In Vitro Cellular Uptake Study

Incubation Time (minutes)Intracellular Concentration (ng/10⁶ cells)Standard Deviation (±)
000
515.21.8
1538.53.1
3062.14.5
6075.45.2
12078.96.1

This table shows hypothetical results from a quantitative cellular uptake experiment.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte. acs.org The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.orgamericanpharmaceuticalreview.com

For purity determination, a certified internal standard with known purity is weighed accurately and mixed with a known amount of the this compound sample. govst.edu The purity of the target compound can be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. emerypharma.com This method is highly accurate and provides traceability to the International System of Units (SI).

Furthermore, qNMR is an excellent tool for real-time reaction monitoring. By acquiring NMR spectra of the reaction mixture at different time points, it is possible to quantify the consumption of starting materials and the formation of the product, this compound, thereby optimizing reaction conditions and yield. emerypharma.com

Table 5: Purity Assessment of this compound by ¹H qNMR

ParameterValue
Analyte Signal (Integral) Aromatic CH, δ 7.6 ppm (2H)
Internal Standard Maleic Acid
Internal Standard Signal (Integral) Olefinic CH, δ 6.2 ppm (2H)
Mass of Analyte (mg) 20.5
Mass of Internal Standard (mg) 10.2
Purity of Internal Standard (%) 99.9
Calculated Purity of Analyte (%) 98.7

This table illustrates a hypothetical purity calculation using qNMR.

Future Research Directions for N 4 Cyanophenyl Piperidine 4 Carboxamide

Exploration of Unexplored Synthetic Pathways and Methodologies

While established methods for the synthesis of N-aryl piperidines and amide bond formation exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for N-(4-cyanophenyl)piperidine-4-carboxamide is a crucial future direction. The development of novel synthetic strategies can lead to improved yields, reduced environmental impact, and greater accessibility for further research and development.

One promising avenue is the application of flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and facile scalability. The development of a continuous flow process for the amidation of a piperidine-4-carboxylic acid derivative with 4-aminobenzonitrile (B131773) could significantly streamline the production of the target compound.

Another area ripe for exploration is biocatalysis . The use of enzymes to catalyze the amidation reaction could offer high selectivity and milder reaction conditions compared to conventional chemical methods. Screening for and engineering novel amide ligases or transaminases that can efficiently couple the piperidine (B6355638) and cyanophenyl moieties would represent a significant advancement in the green synthesis of this compound.

Furthermore, the investigation of novel catalytic systems for direct C-N bond formation could unveil more efficient synthetic pathways. This includes the exploration of earth-abundant metal catalysts or organocatalysts for the amidation step, which could offer cost-effective and environmentally benign alternatives to traditional reagents. A comparative analysis of potential advanced synthetic methodologies is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced reaction control, improved safety, scalabilityDevelopment of a continuous flow reactor setup for the key amidation step.
Biocatalysis High selectivity, mild reaction conditions, sustainabilityScreening and engineering of enzymes (e.g., amide ligases) for the specific transformation.
Novel Catalysis Cost-effectiveness, reduced environmental impactExploration of earth-abundant metal catalysts or organocatalysts for direct C-N bond formation.
Photoredox Catalysis Mild reaction conditions, unique reactivity pathwaysInvestigation of light-mediated amidation reactions.

Advanced Computational Design and Optimization of Novel Analogues

Computational chemistry offers powerful tools for the rational design and optimization of novel analogues of this compound with potentially improved pharmacological profiles. Future research should leverage a variety of in silico techniques to guide the synthesis of next-generation compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal activity. These models can then be used to virtually screen and prioritize new analogue designs.

Pharmacophore modeling is another valuable tool for identifying the key chemical features responsible for a molecule's biological activity. By generating a pharmacophore model based on known active compounds, researchers can perform virtual screening of large chemical databases to identify novel scaffolds that fit the model and are likely to exhibit the desired activity.

Molecular docking and molecular dynamics (MD) simulations can provide a deeper understanding of the binding interactions between this compound analogues and their biological targets at an atomic level. Docking studies can predict the preferred binding pose of a ligand in the active site of a protein, while MD simulations can assess the stability of the ligand-protein complex over time. These techniques are invaluable for structure-based drug design and for predicting the potential impact of structural modifications on binding affinity. A summary of these computational approaches is provided in Table 2.

Computational TechniqueApplication in Analogue DesignExpected Outcome
3D-QSAR (CoMFA/CoMSIA) Correlate structural features with biological activity.Predictive models to guide the design of more potent analogues.
Pharmacophore Modeling Identify essential chemical features for activity.Virtual screening of compound libraries to find novel active scaffolds.
Molecular Docking Predict the binding mode of analogues to their target.Rationalization of structure-activity relationships and design of analogues with improved binding.
Molecular Dynamics (MD) Simulations Assess the stability of ligand-protein complexes.Understanding of the dynamic nature of binding and the impact of mutations.

Deepening Mechanistic Understanding of Molecular Interactions and Biological Pathway Modulation

A comprehensive understanding of the mechanism of action of this compound is paramount for its translation into a therapeutic agent. Future research must focus on elucidating its specific molecular targets and the downstream biological pathways it modulates.

Target identification and validation are the initial critical steps. A variety of experimental approaches can be employed, including affinity chromatography, chemical proteomics, and genetic screening methods, to identify the protein(s) to which this compound directly binds. Once a target is identified, its biological relevance to a particular disease state must be validated.

Structural biology techniques , such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution structural information about the interaction between the compound and its target protein. This atomic-level detail is invaluable for understanding the specific molecular interactions that govern binding and for guiding the design of more potent and selective analogues.

Biochemical and cell-based assays are essential for characterizing the functional consequences of the compound-target interaction. These assays can determine whether the compound acts as an inhibitor, activator, or modulator of the target's function. Furthermore, cell-based assays can be used to investigate the effects of the compound on cellular signaling pathways and physiological responses.

Systems biology approaches , integrating genomics, proteomics, and metabolomics data, can provide a global view of the cellular response to treatment with this compound. This holistic perspective can help to uncover novel mechanisms of action and identify potential biomarkers for predicting treatment response.

Development of Integrated Analytical and Computational Platforms for Comprehensive Characterization

To accelerate the research and development of this compound and its analogues, the development of integrated analytical and computational platforms is a key future direction. Such platforms would enable a more efficient and comprehensive characterization of these compounds.

An integrated platform could combine high-throughput synthesis and screening with computational modeling. Automated synthesis platforms can rapidly generate libraries of analogues, which can then be screened for biological activity using high-throughput assays. The resulting data can be fed into computational models to refine structure-activity relationships and guide the design of the next generation of compounds in an iterative cycle.

The integration of various analytical techniques is also crucial for a thorough characterization. This could involve coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) for metabolite identification and pharmacokinetic studies, alongside spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation.

A centralized cheminformatics database would be essential for managing the vast amounts of data generated from synthetic, biological, and analytical studies. This database would not only store the data but also provide tools for data analysis, visualization, and mining, thereby facilitating a deeper understanding of the structure-property relationships of the this compound scaffold. The components of such an integrated platform are outlined below:

Automated Synthesis: For rapid generation of analogue libraries.

High-Throughput Screening (HTS): For efficient biological evaluation.

Multi-Omics Analysis: To understand the systems-level effects.

Advanced Analytical Techniques: For detailed structural and metabolic characterization.

Cheminformatics and Modeling: To integrate and interpret data, and guide further research.

By pursuing these future research directions, the scientific community can systematically unravel the full potential of this compound, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of N-(4-cyanophenyl)piperidine-4-carboxamide?

Methodological Answer: Synthetic optimization involves multi-step reactions, including:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve reaction efficiency for intermediates .
  • Stepwise purification : Employ column chromatography and recrystallization to isolate intermediates and final products .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring, cyanophenyl group, and amide bond connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Elemental Analysis : Verifies stoichiometric composition of C, H, N, and O .

Q. How does the cyanophenyl substituent influence the compound’s biological activity?

Methodological Answer: The cyanophenyl group enhances:

  • Lipophilicity : Improves membrane permeability, as measured via logP calculations .
  • Target binding : The nitrile group may form hydrogen bonds or dipole interactions with biological targets (e.g., enzymes or receptors) .
  • Stability : Resistance to metabolic oxidation compared to halogenated analogs (e.g., chlorophenyl derivatives) .
  • SAR studies : Compare with analogs (e.g., N-(4-chlorophenyl) or N-(4-methoxyphenyl)) to isolate the nitrile’s contribution .

Advanced Research Questions

Q. What strategies address the rapid in vivo clearance of piperidine-4-carboxamide derivatives?

Methodological Answer:

  • Linker modifications : Introduce hydrophilic groups (e.g., polyethylene glycol) to reduce renal clearance .
  • Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to prolong half-life .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots and guide structural tweaks .
  • Pharmacokinetic modeling : Apply compartmental models to predict dosing regimens .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal growth : Use slow evaporation in solvents like methanol/water mixtures to obtain diffraction-quality crystals .
  • Data collection : Perform synchrotron-based crystallography for high-resolution (<1.5 Å) structures .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate conformations .
  • Applications : Resolve tautomerism in the carboxamide group or confirm regioselectivity in substituted analogs .

Q. What methodologies are used to study the compound’s binding affinity to biological targets (e.g., viral proteases)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses and guide mutagenesis studies .
  • Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled inhibitors) to assess IC50 values .

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Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.